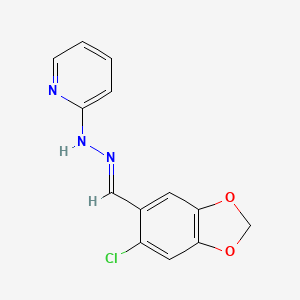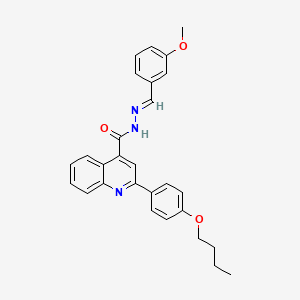
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione, also known as CEMT, is a synthetic compound that belongs to the class of chromene derivatives. It has gained attention in the scientific community due to its potential use in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It has also been suggested that 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has been shown to have antioxidant and anti-inflammatory effects. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has been found to reduce inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation of using 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to determine the optimal dosage and administration of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione for therapeutic use.
In conclusion, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione is a synthetic compound that has shown potential in the development of new drugs for the treatment of various diseases. Its anti-inflammatory, antioxidant, and anticancer properties have been studied extensively. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione involves the reaction of 6-ethyl-3-formylchromone with 2-chlorophenyl isothiocyanate in the presence of a base, followed by the reaction with methoxyamine hydrochloride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has shown potential in the development of new drugs for the treatment of various diseases. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-6-ethyl-7-methoxychromene-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO2S/c1-3-11-8-13-17(9-16(11)20-2)21-10-14(18(13)22)12-6-4-5-7-15(12)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXJWLVRQCLAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)

![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)



![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)
![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)